molecular formula C8H18S2 B075322 1,8-Octanedithiol CAS No. 1191-62-4

1,8-Octanedithiol

Cat. No.: B075322
CAS No.: 1191-62-4
M. Wt: 178.4 g/mol
InChI Key: PGTWZHXOSWQKCY-UHFFFAOYSA-N
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Description

1,8-Octanedithiol: is an organic compound with the molecular formula C8H18S2 . It is a type of alkanedithiol, characterized by having two thiol groups (-SH) at each end of an eight-carbon chain. This compound is known for its ability to form self-assembled monolayers on various metal surfaces, making it valuable in surface modification and electronic applications .

Mechanism of Action

Target of Action

1,8-Octanedithiol (OCT) is an alkanedithiol that primarily targets a variety of metal surfaces . It forms a self-assembled monolayer (SAM) on these surfaces . The primary role of these targets is to facilitate the attachment of OCT with the surface atoms of the substrates .

Mode of Action

OCT contains linearly arranged carbon-carbon bonds (C−C) and two sulfur atoms at the end . These sulfur atoms interact with the surface atoms of the substrates, facilitating the attachment . In the presence of a Pt(IV) complex, OCT undergoes oxidation, resulting in the formation of ten- and six-membered ring compounds containing an intramolecular disulfide bond .

Biochemical Pathways

It’s known that oct can enhance the phase separation of p3ht and pcbm, increase the solubility of pcbm in p3ht, and reduce the size of amorphous p3ht domains . These changes can improve the electron transport medium for a wide range of electronic applications .

Pharmacokinetics

It’s known that oct is a volatile sulfur-containing compound , which suggests that it may have significant absorption and distribution properties

Result of Action

The action of OCT results in the formation of a self-assembled monolayer (SAM) on a variety of metal surfaces . This SAM can improve the wettability of the substrate surface and the adhesion of the printed Copper nanoparticle structures on the substrate . Additionally, OCT can enhance the phase separation of P3HT and PCBM, increase the solubility of PCBM in P3HT, and reduce the size of amorphous P3HT domains .

Action Environment

The action, efficacy, and stability of OCT can be influenced by environmental factors. For instance, the use of different solvent additives can affect the interaction between OCT and polymer molecules . Additionally, the deposition of a self-assembled monolayer (such as OCT) as an intermediate layer can improve the wettability of the substrate surface and the adhesion of the printed Copper nanoparticle structures on the substrate .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,8-Octanedithiol can be synthesized through several methods. One common approach involves the reaction of 1,8-dibromooctane with thiourea, followed by hydrolysis to yield the dithiol. The reaction typically proceeds as follows:

    Reaction of 1,8-dibromooctane with thiourea: This step forms an intermediate isothiouronium salt.

    Hydrolysis of the isothiouronium salt: This step yields this compound.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1,8-Octanedithiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides. For example, oxidation with hydrogen peroxide or iodine results in the formation of 1,8-octanediyl disulfide.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions, where they replace other leaving groups in organic molecules.

    Addition: The thiol groups can add to alkenes and alkynes, forming thioethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and bromine.

    Substitution: Reagents such as alkyl halides and tosylates are often used.

    Addition: Catalysts like triethylamine and conditions such as room temperature are typically employed.

Major Products:

    Oxidation: 1,8-Octanediyl disulfide.

    Substitution: Various substituted thioethers.

    Addition: Thioether derivatives.

Scientific Research Applications

1,8-Octanedithiol has a wide range of applications in scientific research:

    Chemistry: It is used to form self-assembled monolayers on metal surfaces, enhancing the properties of electrodes and sensors.

    Biology: It is employed in the study of thiol-disulfide exchange reactions, which are crucial in protein folding and function.

    Medicine: Research into its potential use in drug delivery systems and as a stabilizing agent for therapeutic compounds is ongoing.

    Industry: It is used in the production of advanced materials, such as conductive polymers and nanocomposites

Comparison with Similar Compounds

    1,6-Hexanedithiol: Similar structure but with a six-carbon chain.

    1,10-Decanedithiol: Similar structure but with a ten-carbon chain.

    1,4-Butanedithiol: Similar structure but with a four-carbon chain.

Uniqueness of 1,8-Octanedithiol: this compound is unique due to its optimal chain length, which provides a balance between flexibility and stability when forming self-assembled monolayers. This makes it particularly effective in applications requiring precise surface modifications .

Properties

IUPAC Name

octane-1,8-dithiol
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InChI

InChI=1S/C8H18S2/c9-7-5-3-1-2-4-6-8-10/h9-10H,1-8H2
Source PubChem
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InChI Key

PGTWZHXOSWQKCY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCS)CCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H18S2
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DSSTOX Substance ID

DTXSID8047474
Record name 1,8-Octanedithiol
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Molecular Weight

178.4 g/mol
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Physical Description

Liquid with odor of "stench"; [MSDSonline], Liquid
Record name 1,8-Octanedithiol
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Boiling Point

142.00 °C. @ 30.00 mm Hg
Record name 1,8-Octanedithiol
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Solubility

insoluble in water; miscible in oil
Record name 1,8-Octanedithiol
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Density

0.962 (d20/4)
Record name 1,8-Octanedithiol
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CAS No.

1191-62-4
Record name 1,8-Octanedithiol
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Record name 1,8-Octanedithiol
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Record name Octane-1,8-dithiol
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Melting Point

0.9 °C
Record name 1,8-Octanedithiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,8-Octanedithiol interact with gold surfaces?

A1: this compound forms strong sulfur-gold bonds, leading to the formation of self-assembled monolayers (SAMs) on gold surfaces. [, , , , , , , ] These SAMs exhibit distinct electrochemical properties and can act as effective barriers against oxygen penetration. [, ]

Q2: Can this compound form multilayers on gold surfaces?

A2: Yes, research indicates the possibility of assembling multiple covalently linked this compound layers on gold. [] This assembly occurs through the formation of sulfur-sulfur bonds between adjacent layers, creating stable multilayered structures. []

Q3: How does this compound influence the performance of organic solar cells?

A3: this compound is often used as a processing additive in organic solar cells. Studies show that it can enhance photovoltaic performance by influencing the morphology of the active layer, leading to improved charge transport and reduced recombination losses. [, , , , , , , ]

Q4: Can this compound be used in single-molecule electronics?

A4: Yes, this compound has been successfully employed as a molecular bridge in single-molecule electrical transport measurements. [] Its ability to form strong bonds with metal electrodes and its well-defined molecular structure make it suitable for such applications. []

Q5: Does the solvent environment affect the formation of this compound SAMs on surfaces?

A5: Yes, the choice of solvent significantly influences the quality and properties of this compound SAMs. Studies have shown that using polar solvents like NaOH solutions can lead to the formation of denser and more compact monolayers compared to apolar solvents like n-hexane. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C8H18S2. It has a molecular weight of 178.36 g/mol.

Q7: What are the characteristic spectroscopic features of this compound?

A7: this compound can be characterized using techniques like FTIR and XPS. FTIR spectroscopy can identify the characteristic S-H and C-S stretching vibrations, while XPS can be used to determine the oxidation state of sulfur atoms in the molecule and its binding to metal surfaces. [, , , , ]

Q8: Is this compound compatible with other materials commonly used in electronics?

A8: While this compound demonstrates strong affinity for gold, its compatibility with other materials depends on the specific application. Studies have investigated its use with GaAs [, , ], copper [, , ], and in conjunction with nanoparticles [, , , , , ]. Careful consideration of material interactions is crucial for successful integration.

Q9: How stable are this compound SAMs under ambient conditions?

A9: this compound SAMs on gold exhibit notable stability under ambient conditions. Studies demonstrate their resistance to degradation when exposed to air, water, and various organic solvents. [, ]

Q10: Does this compound exhibit any catalytic activity?

A10: While not traditionally considered a catalyst, this compound's role in facilitating reactions, particularly in the context of surface chemistry and nanoparticle synthesis, has been investigated. Its ability to form sulfur-metal bonds can influence reaction pathways and product formation.

Q11: Have computational methods been used to study this compound?

A12: Yes, computational chemistry techniques like Density Functional Theory (DFT) calculations and molecular dynamics simulations have been employed to study this compound. [, , ] These studies provide insights into molecular conformation, adsorption behavior on surfaces, and interactions with other molecules. [, , ]

Q12: What insights have computational studies provided into the behavior of this compound?

A13: Computational studies have revealed the energetically favorable conformations of this compound on different metal surfaces. [] These studies have also provided insights into the mechanism of copper oxide reduction by this compound. [] Furthermore, simulations have been used to understand the self-assembly process of fullerenes in the presence of this compound. []

Q13: How does the length of the alkane chain in dithiols affect their self-assembly behavior?

A14: Research shows that the length of the alkane chain in dithiols significantly influences the structure of the resulting SAMs. [, ] Longer chains tend to form more ordered and densely packed monolayers compared to shorter chains. [, ] This difference in packing density can affect the properties of the SAM, such as its wettability and electrical conductivity.

Q14: How does the presence of oxygen affect the stability of this compound?

A16: this compound is susceptible to oxidation in the presence of oxygen, potentially leading to the formation of disulfides or other oxidized sulfur species. [, ] This oxidation can be influenced by factors like temperature, solvent environment, and the presence of catalysts.

Q15: Are there any strategies to improve the stability of this compound formulations?

A15: Storing this compound under inert atmosphere, using degassed solvents, and adding antioxidants to the formulation can minimize oxidation and enhance its stability.

Q16: What analytical techniques are commonly used to characterize this compound SAMs?

A16: Several analytical methods are employed to characterize this compound SAMs, including:

  • Electrochemical techniques: Cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), and chronocoulometry are used to probe the electron transfer properties and defects within the SAM. [, , ]
  • Surface analysis techniques: X-ray photoelectron spectroscopy (XPS) analyzes elemental composition and chemical states of surface-bound species, while atomic force microscopy (AFM) provides high-resolution images of surface morphology. [, , , , , ]
  • Spectroscopic methods: Fourier-transform infrared spectroscopy (FTIR) identifies characteristic molecular vibrations within the SAM, confirming its presence and structure. [, ]

Q17: How can researchers quantify the amount of this compound present in a sample?

A17: Quantitative analysis of this compound can be performed using techniques such as:

  • Gas chromatography (GC): Coupled with a suitable detector, like a mass spectrometer (GC-MS), GC can separate and quantify this compound based on its retention time and mass-to-charge ratio. []
  • Electrochemical methods: The amount of this compound adsorbed on a surface can be estimated from the charge associated with the reductive desorption peak in a CV experiment. [, ]

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